Tert-Butyl 3-((1-(2-(benzyloxy)-2-oxoethyl)piperidin-4-yl)oxy)azetidine-1-carboxylate is a synthetic organic compound characterized by its complex structure, which includes an azetidine ring, a piperidine moiety, and a tert-butyl ester functional group. The compound's molecular formula is , and it has a molecular weight of 364.45 g/mol. The presence of the benzyloxy and carboxylate groups contributes to its potential biological activity and reactivity in various
Tert-Butyl 3-((1-(2-(benzyloxy)-2-oxoethyl)piperidin-4-yl)oxy)azetidine-1-carboxylate exhibits potential biological activities that may include:
Research into its specific biological effects is ongoing, and further studies are needed to elucidate its full pharmacological profile.
The synthesis of tert-butyl 3-((1-(2-(benzyloxy)-2-oxoethyl)piperidin-4-yl)oxy)azetidine-1-carboxylate typically involves multi-step organic synthesis techniques. General steps may include:
Specific procedures may vary based on available reagents and desired yields.
This compound has potential applications in:
Interaction studies are crucial for understanding how this compound behaves in biological systems. Preliminary studies might focus on:
Tert-butyl 3-((1-(2-(benzyloxy)-2-oxoethyl)piperidin-4-yl)oxy)azetidine-1-carboxylate shares structural similarities with several related compounds. Here are some examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
Tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate | 1105662-87-0 | 0.98 |
Tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate | 1002355-96-5 | 0.98 |
Tert-butyl 3-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate | 362706-08-9 | 0.88 |
Tert-butyl 4-(6-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)piperidine-1-carboxylate | 1422344-42-0 | 0.87 |
These compounds highlight the uniqueness of tert-butyl 3-((1-(2-(benzyloxy)-2-oxoethyl)piperidin-4-yl)oxy)azetidine-1-carboxylate due to its specific combination of functional groups and structural characteristics that may influence its biological activity and chemical reactivity differently than its analogs.